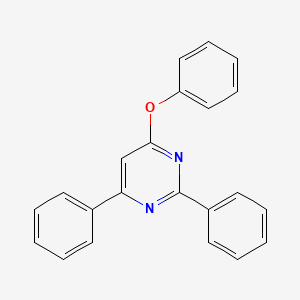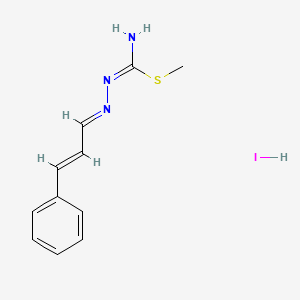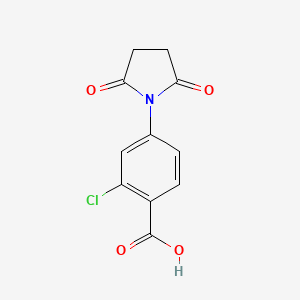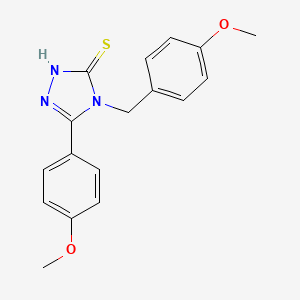
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as FMeCAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMeCAB is a benzamide derivative that contains a furan ring and a chromenone moiety. The compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it is believed that the compound exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells. N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In terms of its neuroprotective effects, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain. The compound may also enhance the activity of certain neurotransmitters that are involved in cognitive function.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound induces cell death in cancer cells by activating certain signaling pathways. N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In terms of its neuroprotective effects, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain. The compound may also enhance the activity of certain neurotransmitters that are involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. The compound has shown promising results in vitro and may be useful in the development of new treatments for these diseases.
However, there are also some limitations to using N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is the development of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide derivatives that may have improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
In addition, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and its effects on different cell types and tissues. This may involve the use of animal models and clinical trials to assess the safety and efficacy of the compound in vivo.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders. The compound has been shown to induce cell death in cancer cells and may be useful in the development of new treatments for cancer. In addition, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and its potential as a therapeutic agent.
Métodos De Síntesis
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 3-acetyl-4-hydroxycoumarin, followed by the reaction of the resulting intermediate with 4-amino-N-(2-hydroxyethyl)benzamide. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide induces cell death in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer properties, N-(2-furylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been studied for its potential applications in neurological disorders. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20(22-13-17-5-3-11-25-17)15-9-7-14(8-10-15)18-12-16-4-1-2-6-19(16)26-21(18)24/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNUCOOATVROKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)



![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)
